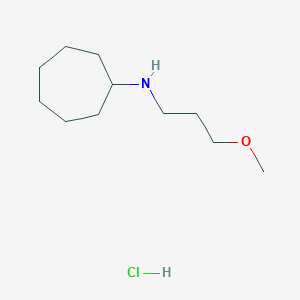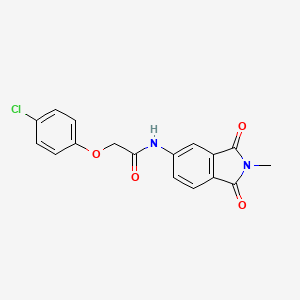
(1-Fluorobutan-2-yl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (1-Fluorobutan-2-yl)hydrazine dihydrochloride involves the reaction of 1-fluorobutane with hydrazine in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pressure environment to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research requirements .
化学反応の分析
(1-Fluorobutan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(1-Fluorobutan-2-yl)hydrazine dihydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of (1-Fluorobutan-2-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
(1-Fluorobutan-2-yl)hydrazine dihydrochloride can be compared with other similar compounds, such as:
(1-Chlorobutan-2-yl)hydrazine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(1-Bromobutan-2-yl)hydrazine dihydrochloride: Similar structure but with a bromine atom instead of fluorine.
(1-Iodobutan-2-yl)hydrazine dihydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts .
特性
IUPAC Name |
1-fluorobutan-2-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11FN2.2ClH/c1-2-4(3-5)7-6;;/h4,7H,2-3,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBBLYBBZAILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CF)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2921682.png)

![2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2921687.png)


![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)
![N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2921693.png)

![N-[(oxolan-2-yl)methyl]-4-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B2921697.png)
![2,2-Diethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2921699.png)

![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2921702.png)
![3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2921704.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide](/img/structure/B2921705.png)
